molecular formula C4H9N3S B7731182 N-amino-N'-prop-2-enylcarbamimidothioic acid

N-amino-N'-prop-2-enylcarbamimidothioic acid

Cat. No.: B7731182
M. Wt: 131.20 g/mol
InChI Key: CZLPCLANGIXFIE-UHFFFAOYSA-N
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Description

N-amino-N’-prop-2-enylcarbamimidothioic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains an amino group, a prop-2-enyl group, and a carbamimidothioic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N’-prop-2-enylcarbamimidothioic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an amino acid derivative with a prop-2-enyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of N-amino-N’-prop-2-enylcarbamimidothioic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-amino-N’-prop-2-enylcarbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-amino-N’-prop-2-enylcarbamimidothioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-amino-N’-prop-2-enylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-amino-N’-prop-2-enylcarbamimidothioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-amino-N'-prop-2-enylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3S/c1-2-3-6-4(8)7-5/h2H,1,3,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLPCLANGIXFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C(NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN=C(NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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